Benzyl 4-(Bromophenyl)-ether-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

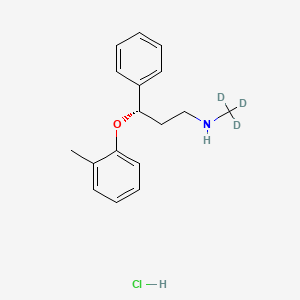

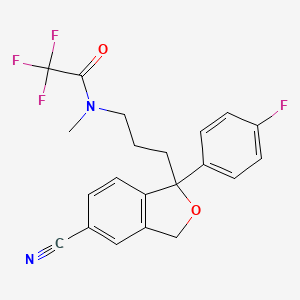

“Benzyl 4-(Bromophenyl)-ether-d4” is also known as “Benzyl 4-bromophenyl ketone” or "Ethanone, 1- (4-bromophenyl)-2-phenyl-" . It has a molecular formula of C14H11BrO . The average mass is 275.141 Da and the monoisotopic mass is 273.999329 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthesis involved various reagents and reaction conditions .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C14H11BrO . The average mass is 275.141 Da and the monoisotopic mass is 273.999329 Da .

Wissenschaftliche Forschungsanwendungen

Protecting Groups in Organic Synthesis

- Benzyl ether-type protecting groups, like 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, are used for alcohols in organic synthesis. These groups offer stability against oxidizing conditions and can be introduced and removed under specific conditions, making them useful in the direct stereocontrolled synthesis of compounds like beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Antioxidant Properties

- Bromophenols, including those structurally related to benzyl 4-(bromophenyl)-ether-d4, have been identified as potent antioxidants. They exhibit significant antioxidant activity in cellular assays, which is crucial for understanding their potential health benefits and applications (Olsen, Hansen, Isaksson, & Andersen, 2013).

Functionalization of Polymers

- Bromophenyl groups are used to functionalize poly(alkyl aryl ether) dendrimers, a type of polymer. This functionalization is crucial in various chemical reactions, including those leading to the formation of compounds with different properties, such as deuterated and carboxylic acid functionalized dendrimers (Nithyanandhan & Jayaraman, 2006).

Catalytic Reactions

- Catalytic reactions involving benzyl-phenyl ethers, like hydrogenolysis, are significant in the field of organic chemistry. These reactions are part of processes that aim to convert lignocellulosic biomasses into valuable chemicals, showcasing the importance of benzyl ethers in renewable resource utilization (Paone, Beneduci, Corrente, Malara, & Mauriello, 2020).

Antibacterial Properties

- Bromophenols derived from marine algae, structurally similar to this compound, exhibit antibacterial properties. These compounds, through their structural configurations and bromine content, provide essential insights into developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Membrane Applications in Fuel Cells

- Bromophenyl pendant groups are integral to the synthesis of fluorinated poly(aryl ether), which, after phosphonation, may serve as a candidate polymeric electrolyte membrane for fuel cell applications. This showcases the compound's potential in energy technology (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Safety and Hazards

“Benzyl 4-(Bromophenyl)-ether-d4” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

It’s known that benzyl ethers are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The mode of action of Benzyl 4-(Bromophenyl)-ether-d4 is likely related to its role in organic synthesis reactions. In the Suzuki–Miyaura cross-coupling reaction, for example, the process involves two key steps: oxidative addition and transmetalation . The benzyl ether may participate in these reactions, contributing to the formation of new carbon-carbon bonds .

Biochemical Pathways

In the context of organic synthesis, the compound could influence a variety of reactions and pathways, particularly those involving carbon-carbon bond formation .

Result of Action

The result of the action of this compound is likely the facilitation of certain chemical reactions, such as the Suzuki–Miyaura cross-coupling . This can lead to the formation of new organic compounds with complex structures .

Eigenschaften

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQSGILAXUXMGI-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)